molecular formula C6H4BClN2O2S B7954687 (6-Chloro-2,1,3-benzothiadiazol-4-yl)boronic acid

(6-Chloro-2,1,3-benzothiadiazol-4-yl)boronic acid

Cat. No.: B7954687
M. Wt: 214.44 g/mol
InChI Key: LAVOPUSUZNDNNO-UHFFFAOYSA-N
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Description

(6-Chloro-2,1,3-benzothiadiazol-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzothiadiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzothiadiazole with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of (6-Chloro-2,1,3-benzothiadiazol-4-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (6-Chloro-2,1,3-benzothiadiazol-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium catalysts: (e.g., Pd(PPh3)4)

    Bases: (e.g., K2CO3, NaOH)

    Solvents: (e.g., ethanol, toluene)

Major Products Formed:

    Biaryl compounds: through Suzuki-Miyaura coupling

    Alcohols or ketones: through oxidation

    Substituted benzothiadiazoles: through nucleophilic substitution

Scientific Research Applications

(6-Chloro-2,1,3-benzothiadiazol-4-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to the benzothiadiazole ring’s ability to absorb and emit light.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (6-Chloro-2,1,3-benzothiadiazol-4-yl)boronic acid depends on its specific application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological applications, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

  • (4-Bromo-2,1,3-benzothiadiazol-7-yl)boronic acid
  • (2,1,3-Benzothiadiazol-4-yl)boronic acid

Comparison: (6-Chloro-2,1,3-benzothiadiazol-4-yl)boronic acid is unique due to the presence of a chlorine atom at the 6-position of the benzothiadiazole ring, which can influence its reactivity and properties. Compared to its brominated or unsubstituted counterparts, the chloro derivative may exhibit different electronic and steric effects, making it suitable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

(6-chloro-2,1,3-benzothiadiazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClN2O2S/c8-3-1-4(7(11)12)6-5(2-3)9-13-10-6/h1-2,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVOPUSUZNDNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=NSN=C12)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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